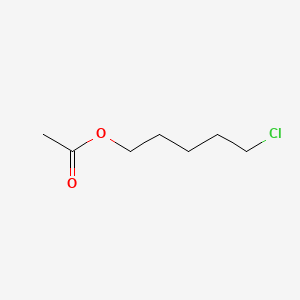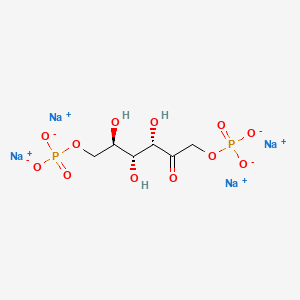
Methyl 2,4-dihydroxy-3-methylbenzoate
概要
説明
“Methyl 2,4-dihydroxy-3-methylbenzoate” is a biochemical used for proteomics research . Its molecular formula is C9H10O4 .
Physical And Chemical Properties Analysis
“Methyl 2,4-dihydroxy-3-methylbenzoate” is a solid substance . Its molecular weight is 182.18 g/mol . More specific physical and chemical properties (like melting point, boiling point, and density) were not found in the search results.科学的研究の応用
Anti-Inflammatory Drug Development
MDMB has been identified as a nonsteroidal anti-inflammatory drug (NSAID). It interacts with cytokine receptors such as IL-1 and TNFα, which play a crucial role in the immune response. By inhibiting the production of these cytokines, MDMB can potentially be used to treat inflammatory conditions .
Mesomorphic Property Research
Research has been conducted on the synthesis of mesomorphic derivatives of MDMB. These studies are significant for understanding the liquid crystalline behavior of these compounds, which is valuable for developing new materials with specific optical and electronic properties .
Lanthanide Complexes for Spectral Analysis
MDMB derivatives have been used to create lanthanide complexes. The spectral and luminescence properties of these complexes are of interest for applications in lighting, lasers, and fluorescence-based sensors .
Pharmaceutical Testing and Reference Standards
Due to its well-defined chemical structure, MDMB serves as a high-quality reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods used in drug development .
Synthesis of Organic Acid Derivatives
MDMB has been utilized in the synthesis of derivatives containing fragments of different organic acids. This research contributes to the field of organic chemistry, providing insights into the reactivity and potential applications of these derivatives .
Study of Immune Response Modulation
As an NSAID, MDMB’s interaction with cytokine receptors suggests its potential use in modulating the immune response. This could lead to new treatments for autoimmune diseases and allergies where cytokines play a pivotal role .
作用機序
Target of Action
Methyl 2,4-dihydroxy-3-methylbenzoate primarily targets the receptors of cytokines such as IL-1 and TNFα . These cytokines play a crucial role in the immune response, mediating the communication between cells during immune reactions .
Mode of Action
Methyl 2,4-dihydroxy-3-methylbenzoate interacts with its targets, the cytokine receptors, and inhibits the production of IL-17 in mononuclear cells induced by rheumatoid arthritis . This interaction results in a modulation of the immune response .
Biochemical Pathways
It is known that the compound’s interaction with cytokine receptors can influence various immune response pathways . The downstream effects of this interaction can include a reduction in inflammation and immune response modulation .
Pharmacokinetics
The compound’s molecular weight (18217 g/mol) and its chemical formula (C9H10O4) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Methyl 2,4-dihydroxy-3-methylbenzoate’s action primarily involve the modulation of the immune response. By interacting with cytokine receptors and inhibiting certain cytokines, the compound can reduce inflammation and modulate immune responses .
特性
IUPAC Name |
methyl 2,4-dihydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNUTKRFRLPQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067782 | |
| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33662-58-7 | |
| Record name | Methyl 2,4-dihydroxy-3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33662-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033662587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-dihydroxy-m-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-METHYLRESORCYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFF48NPZ44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)